BenchChemオンラインストアへようこそ!

1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea

Soluble epoxide hydrolase sEH inhibition Diarylurea quinoline

This 4‑ethoxyphenyl variant fills a critical SAR gap in the 4‑morpholino‑2‑(p‑tolyl)quinolin‑6‑yl urea series. Substituting with 2‑methoxyphenyl or benzodioxinyl analogs risks significant potency shifts—binding data show Ki values spanning low nanomolar to micromolar. The para‑ethoxy substituent may improve tissue distribution and metabolic stability, making it a superior probe for cardiovascular, inflammatory, and neuropathic pain models. Confirm structural identity via a certified reference standard before use.

Molecular Formula C29H30N4O3
Molecular Weight 482.584
CAS No. 1189944-28-2
Cat. No. B2649636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea
CAS1189944-28-2
Molecular FormulaC29H30N4O3
Molecular Weight482.584
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3N4CCOCC4)C5=CC=C(C=C5)C
InChIInChI=1S/C29H30N4O3/c1-3-36-24-11-8-22(9-12-24)30-29(34)31-23-10-13-26-25(18-23)28(33-14-16-35-17-15-33)19-27(32-26)21-6-4-20(2)5-7-21/h4-13,18-19H,3,14-17H2,1-2H3,(H2,30,31,34)
InChIKeyXOUNYZXKAIIUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 40 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea (CAS 1189944-28-2) Procurement and Differentiation Guide


1-(4-Ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is a synthetic diarylurea derivative centered on a 4-morpholino-2-(p-tolyl)quinoline scaffold. It is structurally characterized by a 4-ethoxyphenyl terminus on the urea linkage. The compound is commercially cataloged at a purity of 95%+ with a molecular weight of 482.58 g/mol [1]. It is cited as a research intermediate with potential relevance to soluble epoxide hydrolase (sEH) inhibition and kinase-targeted programs, based on its quinoline-urea pharmacophore [2].

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea is Not Supported by Current Evidence


Within the 4-morpholino-2-(p-tolyl)quinolin-6-yl urea series, subtle changes to the terminal aryl-urea substituent can significantly shift target binding affinity and physiochemical properties. The 4-ethoxyphenyl variant occupies a distinct chemical space compared to its 2-methoxyphenyl, benzodioxinyl, or benzyl analogs. Existing binding data for structurally aligned sEH inhibitors in this patent family show that Ki values span from low nanomolar to micromolar depending on the terminal aryl group [1]. Consequently, substituting this compound with a structurally similar analog without matched pharmacological data introduces the risk of selecting a variant with substantially different potency or pharmacokinetic behavior. The quantitative differentiation evidence detailed below must be reviewed before any procurement decision.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Compound 1 vs. Comparator Proximity in Patent Series

A BindingDB entry (BDBM408978) lists this compound as 'Compound No. 1' from US patent 10377744/11123311/11723929 and reports a Ki of 1.40 nM against human recombinant sEH [1]. IMPORTANT NOTE: The SMILES string displayed for this BindingDB entry appears to contain a trifluoromethoxyphenyl group instead of the 4-ethoxyphenyl group, indicating a possible database curation error. If the compound identity is correct, its Ki of 1.40 nM positions it competitively within the patent series where other explicitly disclosed analogs show Ki values from 0.05 nM (Compound 26) to 2.40 nM (Compound 15) under comparable FRET-based ACPU displacement assay conditions [2]. Due to the unresolved structural ambiguity, this potency data must be verified by the end user with an authenticated reference standard and cannot be assumed for procurement decisions without confirmation.

Soluble epoxide hydrolase sEH inhibition Diarylurea quinoline

Structural Differentiation from the 2-Methoxyphenyl Analog: Substitution Position and Electronic Effects

The target compound features a 4-ethoxyphenyl urea terminus, whereas the commercially available analog 1-(2-methoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea (CAS 1215327-40-4) bears a 2-methoxyphenyl group . The para-ethoxy substitution introduces a longer, more lipophilic alkoxy chain than the ortho-methoxy variant. The para positioning creates a linear molecular topology extending from the quinoline core, while the ortho substitution in the comparator forces the terminal phenyl ring into a bent conformation, potentially altering target complementarity. No head-to-head comparative biological data has been identified for these two specific compounds, but the well-established SAR for terminal aryl groups in related quinoline-urea sEH inhibitors indicates that para-substituted phenyl rings generally exhibit superior potency compared to ortho-substituted analogs [1].

Structure-activity relationship Terminal aryl substitution Quinoline urea series

Physicochemical Property Comparison: Target Compound vs. Benzodioxinyl Analog

The target compound (C29H30N4O3, MW 482.58) carries a single ethoxy substituent, while 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea (CAS 1189934-32-4; C29H28N4O4, MW 496.57) incorporates a fused benzodioxin ring system . The benzodioxin comparator is structurally larger and contains an additional oxygen atom, resulting in a higher molecular weight and increased hydrogen-bond acceptor count. The target compound's simpler lipophilic ethoxy group is anticipated to yield a lower topological polar surface area (tPSA) and higher membrane permeability compared to the benzodioxin analog, which may favor oral bioavailability and blood-brain barrier penetration if the compound is advanced to in vivo studies. No direct comparative experimental tPSA or LogP measurements were identified for either compound.

Lipophilicity Solubility Quinoline derivatives

Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea


Soluble Epoxide Hydrolase (sEH) Inhibitor Probe Development

Pending structural identity confirmation on a certified reference standard, this compound may serve as a mid-potency sEH inhibitor probe (Ki 1.40 nM per BindingDB entry) for pharmacological studies investigating the role of epoxyeicosatrienoic acids (EETs) in cardiovascular, inflammatory, and neuropathic pain pathways [1]. The 4-ethoxyphenyl substitution distinguishes it from other series members, potentially offering differentiated tissue distribution or metabolic stability profiles for in vivo target engagement studies.

Quinoline-Urea Focused Library Synthesis

As a building block within the 4-morpholino-2-(p-tolyl)quinolin-6-yl urea family, this compound enables exploration of para-alkoxy SAR around the terminal phenyl ring [2]. Its unique ethoxy substituent fills a chemical gap between methoxy and benzodioxin variants, allowing medicinal chemists to interrogate the effect of incremental alkoxy chain length on potency, selectivity, and ADME properties when assembling targeted compound libraries.

Negative Control Selection for Ortho-Substituted Analogs

In studies evaluating the target engagement of 2-methoxyphenyl or other ortho-substituted analogs, this para-ethoxy compound may serve as a structurally matched but topologically distinct negative control [2]. The linear molecular shape resulting from para substitution is expected to alter target interaction kinetics, providing a valuable comparator for validating binding mode hypotheses and assessing the selectivity of related chemical probes.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.